



Application Note: Isothermal Titration Calorimetry (ITC) for Determining Quercetin Binding Affinity

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Compound of Interest		
Compound Name:	Quercetin	
Cat. No.:	B15603628	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin, a naturally occurring flavonoid found in various fruits and vegetables, is a polyphenolic compound known for its antioxidant, anti-inflammatory, and anticancer properties. [1][2] Its therapeutic potential stems from its ability to interact with and modulate the activity of various protein targets within the cell.[3] Understanding the binding affinity and thermodynamics of **quercetin** with its target proteins is crucial for drug development and for elucidating its mechanism of action. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[4][5] This allows for the simultaneous determination of the binding affinity (Kd), enthalpy change (Δ H), entropy change (Δ S), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.[6][7] This application note provides a detailed protocol for using ITC to characterize the binding of **quercetin** to a target protein and discusses the interpretation of the resulting data.

Quercetin has been shown to modulate several key signaling pathways implicated in cancer and other diseases.[8][9][10] These include the PI3K/Akt, MAPK, Wnt/β-catenin, and JAK/STAT pathways.[8][10] By binding to and inhibiting various kinases and other proteins within these pathways, **quercetin** can influence cell proliferation, apoptosis, and inflammation.[2][9][11][12] [13][14]



Experimental Protocols Materials

- Target Protein: Purified protein of interest (e.g., serum albumin, kinase) at a high concentration and purity.
- Quercetin: High-purity quercetin powder.
- Buffer: A buffer with a low ionization enthalpy (e.g., phosphate, HEPES) is recommended to minimize buffer ionization effects.[15][16]
- Solvent for Quercetin: Dimethyl sulfoxide (DMSO) is commonly used to dissolve quercetin due to its low aqueous solubility.[17]
- ITC Instrument: An isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC, TA Instruments Nano ITC).
- General Laboratory Equipment: Pipettes, centrifuge, pH meter, dialysis tubing or desalting columns.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality ITC data.[18][19]

- Protein Preparation:
 - Dialyze the purified protein extensively against the chosen ITC buffer to ensure buffer matching.[15][20] The final dialysis buffer should be reserved for preparing the quercetin solution.
 - After dialysis, centrifuge the protein solution to remove any aggregates.
 - Determine the accurate concentration of the protein solution using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the correct extinction coefficient).[20]
 - The typical protein concentration in the sample cell is between 10-50 μM.[20][21] For unknown interactions, a starting concentration of 20 μM is often used.[22]



- Quercetin (Ligand) Preparation:
 - Prepare a concentrated stock solution of quercetin in 100% DMSO.
 - Dilute the quercetin stock solution into the final dialysis buffer (reserved from the protein preparation) to the desired final concentration. The final DMSO concentration should be kept as low as possible (typically ≤ 5%) to avoid adverse effects on the protein.[15]
 - Crucially, the final buffer composition, including the DMSO concentration, must be identical
 for both the protein and quercetin solutions to minimize heats of dilution.[15][20]
 - Centrifuge the final quercetin solution to remove any potential aggregates.[17]
 - \circ The **quercetin** concentration in the syringe is typically 10-20 times higher than the protein concentration in the cell.[23][24] For a 20 μ M protein concentration, a starting **quercetin** concentration of 200-400 μ M is a good starting point.
- Degassing:
 - Thoroughly degas both the protein and quercetin solutions immediately before the ITC experiment to prevent the formation of air bubbles in the cell and syringe.[24]

ITC Experimental Workflow

The following is a general protocol for a standard ITC experiment. Specific parameters may need to be optimized for the particular system under investigation.

- Instrument Setup:
 - Clean the sample cell and injection syringe thoroughly according to the manufacturer's instructions.
 - Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).
- Loading Samples:
 - Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.



 Load the quercetin solution into the injection syringe, again ensuring no air bubbles are present.

Titration:

- Perform a series of injections of the quercetin solution into the protein solution. A typical experiment might consist of an initial small injection (e.g., 0.4 μL) followed by 18-20 larger, equal-volume injections (e.g., 2 μL).[21]
- The spacing between injections should be sufficient to allow the thermal power to return to the baseline (e.g., 150 seconds).

Control Experiments:

To accurately determine the heat of binding, it is essential to perform control experiments
to measure the heat of dilution.[25] The most critical control is titrating the quercetin
solution into the buffer alone (without the protein).[25] The data from this control can be
subtracted from the main experimental data.

Data Analysis

- Integration of Raw Data: The raw ITC data consists of a series of heat flow peaks corresponding to each injection. The area of each peak is integrated to determine the heat change per injection.
- Binding Isotherm: The integrated heat data is plotted against the molar ratio of ligand (quercetin) to protein.
- Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site, two-site, sequential binding) using the analysis software provided with the ITC instrument.[4] The fitting process yields the thermodynamic parameters:
 - Stoichiometry (n): The number of quercetin molecules that bind to one molecule of the target protein.
 - Binding Affinity (Ka or Kd): The association constant (Ka) or dissociation constant (Kd = 1/Ka), which quantifies the strength of the interaction.



- \circ Enthalpy Change (ΔH): The heat released or absorbed upon binding.
- Entropy Change (ΔS): Calculated from the Gibbs free energy equation: $\Delta G = \Delta H T\Delta S = -RTln(Ka)$.

Data Presentation

The following tables summarize representative quantitative data for the binding of **quercetin** to Human Serum Albumin (HSA) and Sphingosine Kinase 1 (SphK1) as determined by ITC.

Table 1: Thermodynamic Parameters for **Quercetin** Binding to Human Serum Albumin (HSA)

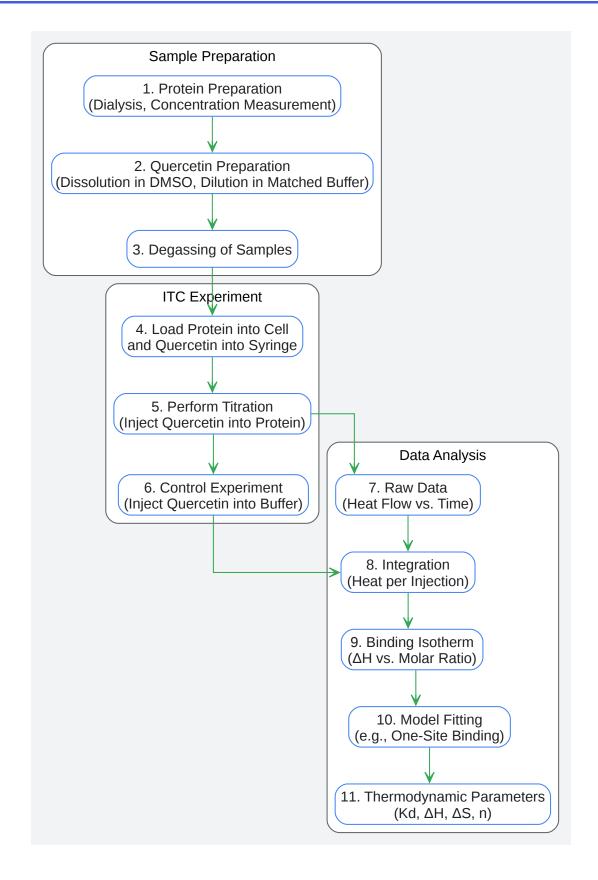
Parameter	Value	Conditions	Reference
Binding Constant (Kb)	5.75 (log Kb)	pH 7.4, 8% DMSO	[17]
Enthalpy Change (ΔH)	-113 ± 20 kJ/mol	pH 7.4, 8% DMSO	[17]
Stoichiometry (n)	0.2	pH 7.4, 8% DMSO	[17]

Table 2: Thermodynamic Parameters for **Quercetin** Binding to Sphingosine Kinase 1 (SphK1)

Parameter	Value	Conditions	Reference
Association Constant (Ka)	4.38 x 105 M-1	25 °C	[26]
Enthalpy Change (ΔΗ)	-12.3 ± 0.2 kcal/mol	25 °C	[26]
Entropy Change (TΔS)	-4.6 kcal/mol	25 °C	[26]
Stoichiometry (n)	1.1 ± 0.1	25 °C	[26]

Visualizations Diagrams

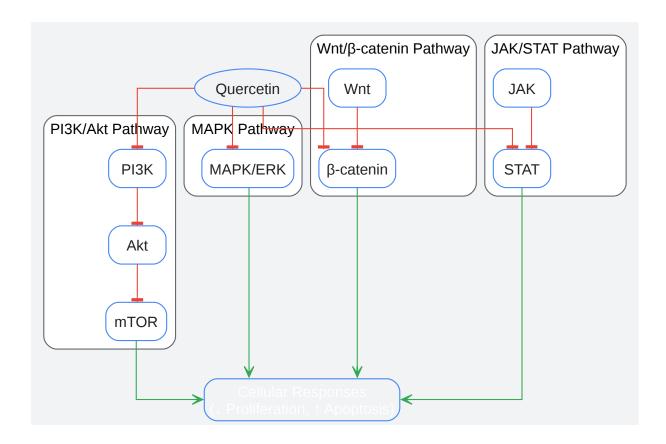




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Caption: Workflow for an Isothermal Titration Calorimetry experiment.





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Caption: Simplified diagram of signaling pathways inhibited by Quercetin.

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